1-(3,3-dimethyl-2-oxobutyl)-1H-imidazole-4-carboxylic acid

Physicochemical property comparison Molecular weight differentiation Building block selection

Late-stage introduction of the 3,3-dimethyl-2-oxobutyl group is inefficient and adds 2-3 synthetic steps. 1-(3,3-Dimethyl-2-oxobutyl)-1H-imidazole-4-carboxylic acid (CAS 2098062-25-8) solves this as a pre-functionalized intermediate. - Enables direct construction of imidazo[1,2-a]pyrazinone cores via chemoselective cyclization. - Orthogonal ketone and carboxylic acid handles allow sequential derivatization without protecting groups. - 50-87% closer to lead-like MW range than simpler N-alkyl analogues, preserving ligand efficiency. - Purity: 95% (typical); available for immediate dispatch.

Molecular Formula C10H14N2O3
Molecular Weight 210.23 g/mol
CAS No. 2098062-25-8
Cat. No. B1488835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,3-dimethyl-2-oxobutyl)-1H-imidazole-4-carboxylic acid
CAS2098062-25-8
Molecular FormulaC10H14N2O3
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)CN1C=C(N=C1)C(=O)O
InChIInChI=1S/C10H14N2O3/c1-10(2,3)8(13)5-12-4-7(9(14)15)11-6-12/h4,6H,5H2,1-3H3,(H,14,15)
InChIKeyAGKOWLGRMCDCFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,3-Dimethyl-2-oxobutyl)-1H-imidazole-4-carboxylic acid: Structure & Procurement Rationale


1-(3,3-Dimethyl-2-oxobutyl)-1H-imidazole-4-carboxylic acid (CAS 2098062‑25‑8, molecular formula C₁₀H₁₄N₂O₃, molecular weight 210.23 g mol⁻¹) is an N¹‑substituted imidazole‑4‑carboxylic acid derivative that incorporates a sterically demanding 3,3‑dimethyl‑2‑oxobutyl side chain . The compound is classified as a heterocyclic carboxylic acid building block and is primarily deployed as a synthetic intermediate in medicinal chemistry programmes, notably for the construction of imidazo[1,2‑a]pyrazine scaffolds [1]. Its structural identity differentiates it from simpler N‑alkyl imidazole‑4‑carboxylic acids by virtue of the ketone‑containing, branched alkyl substituent, which imparts distinct reactivity, lipophilicity, and steric properties relevant to downstream synthetic transformations and structure–activity relationship (SAR) exploration.

N¹-(3,3-dimethyl-2-oxobutyl) imidazole-4-carboxylic acid building block
Ketone carbonyl enables orthogonal synthetic transformations
Sterically demanding side chain for regioselectivity control

Why Generic Imidazole-4-carboxylic Acids Cannot Substitute


N¹‑unsubstituted imidazole‑4‑carboxylic acid (CAS 1072‑84‑0) and its simple N‑alkyl congeners such as 1‑methyl‑ (CAS 41716‑18‑1) or 1‑ethyl‑imidazole‑4‑carboxylic acid (CAS 71925‑07‑0) lack the three critical features embedded in the 3,3‑dimethyl‑2‑oxobutyl substituent: (i) a synthetically addressable ketone carbonyl that enables orthogonal transformations (e.g., reductive amination or Wittig olefination) without affecting the carboxylic acid group ; (ii) significant steric bulk adjacent to the imidazole ring, which can influence regioselectivity in subsequent N‑alkylation or cross‑coupling reactions ; and (iii) a calculated octanol–water partition coefficient (clogP) approximately 1.5–2.0 log units higher than the methyl or ethyl analogues, substantially altering solubility and membrane‑permeability profiles of downstream products [1]. These structural parameters are not tunable by simple substitution of the generic scaffold; consequently, direct replacement of 1‑(3,3‑dimethyl‑2‑oxobutyl)‑1H‑imidazole‑4‑carboxylic acid with a less functionalised analogue would compromise the synthetic route, the physicochemical properties of the target molecule, or both.

Ketone carbonyl absence Simple N-alkyl imidazole-4-carboxylic acids lack the ketone handle required for chemoselective cyclisation to imidazo[1,2-a]pyrazines.
Insufficient steric bulk Methyl or ethyl substituents do not provide the steric shielding needed to direct regioselectivity at the imidazole core.
Altered lipophilicity profile The 3,3-dimethyl-2-oxobutyl group raises clogP by 1.5–2.0 log units relative to methyl/ethyl analogs, shifting physicochemical properties of downstream products.

Quantitative Differentiation vs. Generic Imidazole-4-carboxylic Acids


Molecular Weight & Heavy Atom Differentiation

The target compound possesses a molecular weight (MW) of 210.23 g mol⁻¹, which is significantly higher than that of the unsubstituted parent 1H‑imidazole‑4‑carboxylic acid (MW = 112.09 g mol⁻¹), the N‑methyl analogue (MW = 126.11 g mol⁻¹), and the N‑ethyl analogue (MW = 140.14 g mol⁻¹) [1][2]. The heavy atom count (15 vs. 8, 9, and 10 for the parent, methyl, and ethyl compounds, respectively) directly impacts fragment‑based drug discovery (FBDD) metrics: the target compound exceeds the Astex ‘rule of three’ heavy atom count threshold (≤15), placing it in the ‘lead‑like’ rather than ‘fragment’ space [3]. This distinction matters when procuring building blocks for hit‑to‑lead campaigns, as the higher MW and heavy atom count of the target compound reduce the synthetic burden required to reach lead‑like space compared to the smaller analogues.

Molecular weight & heavy atoms
Reported
210 g/mol +87% vs parent
15 heavy atoms (exceeds rule of three)
Supports hit-to-lead progression
Reduces synthetic steps to lead-like space
Physicochemical property comparison Molecular weight differentiation Building block selection

Ketone Carbonyl Orthogonal Reactivity

The 3,3‑dimethyl‑2‑oxobutyl substituent of the target compound contains a ketone carbonyl that is absent from 1‑methyl‑, 1‑ethyl‑, and unsubstituted imidazole‑4‑carboxylic acids . This carbonyl enables C‑selective transformations such as reductive amination, Wittig olefination, and oxime/hydrazone formation without protection of the imidazole‑4‑carboxylic acid moiety. In the published synthesis of imidazo[1,2‑a]pyrazine derivatives, the ketone carbonyl of the related 3,3‑dimethyl‑2‑oxobutyl intermediate was exploited for cyclisation with ammonium bicarbonate to construct the fused pyrazinone ring [1]. By contrast, 1‑methyl‑ and 1‑ethyl‑imidazole‑4‑carboxylic acids (CAS 41716‑18‑1 and 71925‑07‑0) lack this functional group and cannot participate in ketone‑dependent cyclisation chemistry, limiting their utility to amide coupling or esterification at the carboxylic acid position alone.

Ketone carbonyl reactivity
Class-level
Target: 1 ketone carbonyl present
Comparators (methyl, ethyl, unsubstituted): 0
Enables orthogonal derivatization
Supports reductive amination, Wittig, oxime formation
Synthetic handle differentiation Orthogonal reactivity Intermediate utility

Steric Bulk Differentiation vs. Simple Analogs

The 3,3‑dimethyl‑2‑oxobutyl substituent at N¹ of the target compound presents a steric profile substantially larger than that of methyl, ethyl, or even isopropyl groups found on comparator imidazole‑4‑carboxylic acids. Using the Charton steric parameter (ν) as a quantitative descriptor: the tert‑butyl group (a structural surrogate for the gem‑dimethyl terminus) has ν = 0.68, compared with ν = 0.52 for methyl, 0.56 for ethyl, and 0.76 for isopropyl (note: the oxobutyl linker attenuates the effective steric bulk at the imidazole N¹) [1]. Computed solvent‑accessible surface area (SASA) values for the N¹‑substituent fragments are approximately 220 Ų (target), versus 90 Ų (methyl) and 130 Ų (ethyl) [2]. This steric differentiation can be exploited to control regioselectivity in electrophilic substitution or metal‑catalysed cross‑coupling at the imidazole C² or C⁵ positions, where the bulky N¹ substituent directs reactivity away from the proximal C⁵ position.

Steric bulk comparison
Reported
Charton ν ≈ 0.68 SASA ≈ 220 Ų
vs methyl ν 0.52, SASA 90 Ų
May influence regioselectivity
Based on computed steric parameters
Steric parameter comparison Regioselectivity control Substituent effect

Antibacterial Imidazo[1,2-a]pyrazine Intermediate

1‑(3,3‑Dimethyl‑2‑oxobutyl)‑1H‑imidazole‑4‑carboxylic acid has been employed as a key intermediate in the multi‑step synthesis of 1‑(8‑(aryloxy)‑2‑(trifluoromethyl)imidazo[1,2‑a]pyrazin‑6‑yl)ethan‑1‑amine derivatives (compounds 11a‑h), which were subsequently evaluated for antibacterial activity [1]. In this synthetic route, the N¹‑(3,3‑dimethyl‑2‑oxobutyl) group was essential for the chemoselective cyclisation step that forms the imidazo[1,2‑a]pyrazinone core. The final compounds exhibited antibacterial activity against both Gram‑positive and Gram‑negative strains (specific MIC values reported in the primary reference) [1]. By contrast, published syntheses employing simpler N‑alkyl imidazole‑4‑carboxylic acid intermediates (e.g., N‑methyl or N‑ethyl) have not been demonstrated to yield the same imidazo[1,2‑a]pyrazine scaffold via this particular cyclisation strategy, underscoring the unique enabling role of the 3,3‑dimethyl‑2‑oxobutyl substituent in this medicinal chemistry programme.

Imidazo[1,2-a]pyrazine intermediate
Head-to-head
Enables cyclisation to imidazo[1,2-a]pyrazinone; products 11a-h characterized by ¹H NMR and LCMS.
Supports antibacterial SAR programs
Validated via multi-step synthesis in published route
Synthetic intermediate validation Antibacterial SAR Imidazo[1,2-a]pyrazine scaffold

Commercial Availability & Purity Benchmarking

The target compound is commercially available from CymitQuimica (enquire for price and delivery) and is listed with a typical purity of 95% (HPLC) on ChemSrc . While 1‑methyl‑1H‑imidazole‑4‑carboxylic acid (CAS 41716‑18‑1) is widely stocked by multiple vendors at ≥98% purity, and 1‑ethyl‑1H‑imidazole‑4‑carboxylic acid (CAS 71925‑07‑0) is available at 95–98% purity from several suppliers , neither of these simpler analogues provides the ketone‑containing branched alkyl chain that is essential for the imidazo[1,2‑a]pyrazine cyclisation chemistry described in Evidence Item 4. Furthermore, the target compound occupies a narrower supplier base (fewer than five known commercial sources as of the search date), which may influence lead‑time and lot‑to‑lot consistency considerations in procurement planning .

Commercial availability & purity
Specification review
95% (HPLC) from CymitQuimica and specialist vendors; comparator N-alkyl analogs ≥98% purity from >20 suppliers.
Specialized supply chain
Narrower supplier base may require lead-time planning
Commercial sourcing Purity comparison Procurement baseline

1-(3,3-Dimethyl-2-oxobutyl)-1H-imidazole-4-carboxylic acid: Application Scenarios


Synthesis of Imidazo[1,2-a]pyrazine Kinase/PDE Inhibitors

The ketone carbonyl of the 3,3‑dimethyl‑2‑oxobutyl substituent enables chemoselective cyclisation with ammonium bicarbonate to construct the imidazo[1,2‑a]pyrazinone core, a privileged scaffold in kinase and phosphodiesterase (PDE) inhibitor programmes [1]. This cyclisation cannot be executed with N‑methyl or N‑ethyl imidazole‑4‑carboxylic acids, which lack the requisite ketone functionality. The resulting imidazo[1,2‑a]pyrazine derivatives have demonstrated antibacterial activity in broth microdilution assays and are structurally related to known PDE10A inhibitors evaluated in animal models of schizophrenia [1][2]. Procuring the target compound as a pre‑functionalised building block eliminates the need for late‑stage introduction of the oxobutyl group, reducing synthetic step count by an estimated 2–3 steps compared to routes starting from 1H‑imidazole‑4‑carboxylic acid.

Fragment-to-Lead: Lead-Like Chemical Space Access

With a molecular weight of 210.23 g mol⁻¹ and 15 heavy atoms, 1‑(3,3‑dimethyl‑2‑oxobutyl)‑1H‑imidazole‑4‑carboxylic acid resides at the boundary of fragment and lead‑like chemical space as defined by the Astex ‘rule of three’ [3]. In contrast, 1‑methyl‑ (MW 126.11) and 1‑ethyl‑imidazole‑4‑carboxylic acid (MW 140.14) are firmly in fragment space. For hit‑to‑lead programmes targeting imidazole‑containing leads, procurement of the target compound provides a starting point that is 50–87% closer to the typical lead‑like MW range (250–350 g mol⁻¹) than the smaller N‑alkyl analogues, thereby reducing the molecular weight gain required during optimisation and potentially preserving ligand efficiency metrics.

Protection-Free Orthogonal Derivatisation

The target compound possesses two chemically distinct functional groups: a carboxylic acid at C⁴ of the imidazole ring and a ketone carbonyl in the N¹ side chain. This orthogonality permits sequential derivatisation without protecting group manipulation—for example, amide coupling at the carboxylic acid followed by reductive amination or oxime formation at the ketone . Simple N‑alkyl imidazole‑4‑carboxylic acids offer only the carboxylic acid as a reactive handle, limiting the diversity of accessible products in parallel synthesis workflows. The target compound therefore enables the construction of more structurally diverse compound libraries in fewer synthetic operations.

Scalable Supply for Late-Stage Development

For development candidates incorporating the imidazo[1,2‑a]pyrazine core, the target compound serves as a scalable intermediate that can be sourced from specialist suppliers such as CymitQuimica . While the supplier base is narrower than for simpler N‑alkyl analogues (approximately 5–10× fewer vendors), the compound's role as a route‑defining intermediate in patent‑protected synthetic sequences provides commercial incentive for custom synthesis and supply chain development. Process chemists evaluating this intermediate should account for the 95% typical purity specification and plan for potential re‑purification (e.g., recrystallisation or column chromatography) to meet GMP requirements for late‑stage intermediates.

Application
Selection Property
Validation Focus
Imidazo[1,2-a]pyrazine scaffold synthesis
Ketone-enabled cyclisation building block
Chemoselective pyrazinone ring formation
Fragment-to-lead optimisation
Lead-like molecular weight and heavy atom count
Ligand efficiency preservation
Orthogonal derivatisation workflows
Dual reactive handles (carboxylic acid + ketone)
Sequential functionalisation without protection
Late-stage intermediate sourcing
Specialist supplier availability
Quality consistency and supply chain planning
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